molecular formula C11H12N2O3S2 B14894805 2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid

2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid

Cat. No.: B14894805
M. Wt: 284.4 g/mol
InChI Key: HQXITZXYERCKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for these compounds are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolo ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid involves its interaction with biological targets such as enzymes and receptors. The compound’s thiazolo[3,2-a]pyrimidine ring system is structurally similar to purine, allowing it to bind effectively to biological targets . This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid
  • 4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio)acetic acid

Comparison: Compared to similar compounds, 2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid exhibits unique properties due to its specific substituents and structural configuration. These differences can result in varying biological activities and chemical reactivity, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H12N2O3S2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C11H12N2O3S2/c1-6-4-18-11-12-8(3-9(14)13(6)11)5-17-7(2)10(15)16/h3-4,7H,5H2,1-2H3,(H,15,16)

InChI Key

HQXITZXYERCKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)CSC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.